N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride
Overview
Description
“N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride” is a chemical compound with the CAS Number: 1185017-46-2 . It has a molecular weight of 207.66 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3O2.ClH/c1-3-8-4-7-9-6(5-11-2)10-12-7;/h8H,3-5H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Chemical Reactions and Synthesis
N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride is involved in complex chemical reactions and synthesis processes. For instance, Jäger et al. (2002) explored a ring-fission/C–C bond cleavage reaction using related compounds, highlighting the reactivity of similar molecular structures in creating new compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).
DNA Binding and Nuclease Activity
Research by Kumar et al. (2012) on Cu(II) complexes with tridentate ligands, including structures similar to this compound, demonstrated significant DNA binding and nuclease activities. This suggests potential applications in genetic studies and therapeutic interventions (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Anticonvulsant Activity
The compound and its derivatives have been investigated for their anticonvulsant properties. Rajak et al. (2010) synthesized novel derivatives based on the 1,3,4-oxadiazole structure and evaluated their anticonvulsant activities. This underscores the compound's potential application in pharmaceutical research for treating seizures (Rajak, Deshmukh, Veerasamy, Sharma, Mishra, & Kharya, 2010).
Antimicrobial and Antitumor Activity
Studies have shown the antimicrobial and antitumor potential of derivatives of this compound. For example, research by Kaya et al. (2017) demonstrated the synthesis of derivatives with significant antimicrobial and antitumor activities, suggesting applications in developing new chemotherapeutic agents (Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, 2017).
Catalyst in Organic Reactions
Compounds structurally related to this compound have been used as catalysts in organic reactions. Zulu et al. (2020) discussed the use of similar compounds in the methoxycarbonylation of olefins, showcasing their role in facilitating specific chemical transformations (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Nematocidal Activity
Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities. This research indicates potential agricultural applications, particularly in pest control (Liu, Wang, Zhou, & Gan, 2022).
Scientific Research Applications of this compound
1. Chemical Reactions and Structural Analysis
- A study investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to the formation of tertiary amines and ring fission of the oxadiazole system under certain conditions (Jäger et al., 2002).
- Research on the crystal structure of compounds related to this compound showed that the plane of the oxadiazole ring forms a small dihedral angle with directly bonded benzene rings, indicating a specific spatial arrangement (Wang et al., 2005).
2. Antimicrobial and Antioxidant Activities
- Oxadiazole derivatives demonstrated potent antimicrobial and antioxidant activities, with specific compounds showing significant hydrogen peroxide scavenging activity (Malhotra et al., 2013).
3. Nematocidal Activities
- Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group were synthesized, exhibiting good nematocidal activity against certain nematodes, making them promising lead compounds for nematicide development (Liu et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
N-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-3-8-4-7-9-6(5-11-2)10-12-7;/h8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPQGAUCXROLMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NO1)COC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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